(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine
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Overview
Description
(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a methanamine group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains an amino group instead of methanamine.
Uniqueness: (5-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[5-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H,2,12H2 |
InChI Key |
WBGPOGOWYZPGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)CN |
Origin of Product |
United States |
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